molecular formula C17H22N6 B11294390 N~6~-butyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-butyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11294390
M. Wt: 310.4 g/mol
InChI Key: JSKJGFJIYUTPED-UHFFFAOYSA-N
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Description

N~6~-butyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-butyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the selection of appropriate solvents, temperatures, and reaction times to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N~6~-butyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N~6~-butyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N6-butyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N~6~-butyl-1-methyl-N~4~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific structural features and the resulting biological activities. Its combination of butyl, methyl, and phenyl groups, along with the pyrazolo[3,4-d]pyrimidine core, gives it distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C17H22N6

Molecular Weight

310.4 g/mol

IUPAC Name

6-N-butyl-1-methyl-4-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C17H22N6/c1-4-5-10-18-17-21-15(14-11-19-23(3)16(14)22-17)20-13-8-6-12(2)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H2,18,20,21,22)

InChI Key

JSKJGFJIYUTPED-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)C

Origin of Product

United States

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